molecular formula C6H6O4 B561761 trans,trans-Muconic Acid-d4 CAS No. 1185239-59-1

trans,trans-Muconic Acid-d4

Cat. No.: B561761
CAS No.: 1185239-59-1
M. Wt: 146.134
InChI Key: TXXHDPDFNKHHGW-NFCKNUJASA-N
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Description

trans,trans-Muconic Acid-d4: is a deuterated form of trans,trans-Muconic Acid, which is a dicarboxylic acid with conjugated double bonds. The deuterated version, this compound, is used in various scientific research applications due to its unique isotopic properties. The compound has the molecular formula C6D4H2O4 and a molecular weight of 146.1341 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of trans,trans-Muconic Acid-d4 typically involves the deuteration of trans,trans-Muconic Acid. One common method is the catalytic hydrogenation of trans,trans-Muconic Acid in the presence of deuterium gas. This process replaces the hydrogen atoms with deuterium atoms, resulting in the deuterated compound .

Industrial Production Methods: Industrial production of this compound is less common due to the specialized nature of the compound. it can be produced on a larger scale using similar catalytic hydrogenation methods, with careful control of reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: trans,trans-Muconic Acid-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: trans,trans-Muconic Acid-d4 is used as a precursor in the synthesis of various polymers and specialty chemicals. Its unique isotopic properties make it valuable in studying reaction mechanisms and kinetics .

Biology: In biological research, this compound is used as a biomarker for exposure to certain environmental pollutants, such as benzene. Its deuterated form allows for more accurate detection and quantification in biological samples .

Medicine: The compound is used in medical research to study metabolic pathways and the effects of isotopic substitution on drug metabolism and pharmacokinetics .

Industry: In industrial applications, this compound is used in the production of high-performance polymers and resins. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of trans,trans-Muconic Acid-d4 involves its participation in various chemical reactions due to its reactive dicarboxylic acid groups and conjugated double bonds. The deuterium atoms in the compound can influence reaction kinetics and mechanisms, providing insights into isotopic effects on chemical processes .

Comparison with Similar Compounds

Uniqueness: trans,trans-Muconic Acid-d4 is unique due to its deuterated nature, which provides distinct isotopic properties that are valuable in scientific research. Its conjugated double bonds and dicarboxylic acid groups make it a versatile compound for various chemical reactions and applications .

Properties

CAS No.

1185239-59-1

Molecular Formula

C6H6O4

Molecular Weight

146.134

IUPAC Name

(2E,4E)-2,3,4,5-tetradeuteriohexa-2,4-dienedioic acid

InChI

InChI=1S/C6H6O4/c7-5(8)3-1-2-4-6(9)10/h1-4H,(H,7,8)(H,9,10)/b3-1+,4-2+/i1D,2D,3D,4D

InChI Key

TXXHDPDFNKHHGW-NFCKNUJASA-N

SMILES

C(=CC(=O)O)C=CC(=O)O

Synonyms

(2E,4E)-2,4-Hexadienedioic Acid-d4;  (E,E)-Muconic acid-d4;  NSC 66486-d4;  trans,trans-2,4-Hexadienedioic Acid-d4; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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